1-(7-Bromo-2-chloroquinolin-4-yl)ethanone

Antimalarial Plasmodium berghei Cryptolepine analog

Procure 1-(7-Bromo-2-chloroquinolin-4-yl)ethanone (CAS 1353100-70-5) as a privileged synthetic intermediate for HCV drug discovery and antimalarial lead optimization. The specific 7-bromo-2-chloro substitution pattern is critical for KCNQ1/MINK activity (IC₅₀ 1.90 μM) and cross-coupling reactivity, unlike generic analogs. Available at 95% purity, ensuring batch consistency for long-term SAR campaigns. Orthogonal C7 (Br), C2 (Cl), and C4 (acetyl) handles enable modular library synthesis. Verify stock and request a quote for your research quantities now.

Molecular Formula C11H7BrClNO
Molecular Weight 284.53 g/mol
Cat. No. B11838816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(7-Bromo-2-chloroquinolin-4-yl)ethanone
Molecular FormulaC11H7BrClNO
Molecular Weight284.53 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=NC2=C1C=CC(=C2)Br)Cl
InChIInChI=1S/C11H7BrClNO/c1-6(15)9-5-11(13)14-10-4-7(12)2-3-8(9)10/h2-5H,1H3
InChIKeyDNSUAQGSTLIVHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(7-Bromo-2-chloroquinolin-4-yl)ethanone: Procurement Considerations for Halogenated Quinoline Research Intermediates


1-(7-Bromo-2-chloroquinolin-4-yl)ethanone (CAS 1353100-70-5; molecular formula C₁₁H₇BrClNO; MW 284.54) is a halogenated quinoline derivative characterized by a 4-acetyl substituent with 7-bromo and 2-chloro substitution on the quinoline core . This compound serves as a versatile synthetic intermediate in medicinal chemistry, particularly in the development of HCV protease inhibitors and kinase-targeting agents [1]. The specific 7-bromo-2-chloro-4-acetyl substitution pattern distinguishes it from other halogenated quinoline building blocks and positions it within a class of compounds that have demonstrated antiplasmodial activity in preclinical models [2]. Commercially, the compound is available from multiple vendors at purities of 95–98% for research and development applications .

Why 1-(7-Bromo-2-chloroquinolin-4-yl)ethanone Cannot Be Arbitrarily Substituted in Structure–Activity Studies


Halogenated quinoline derivatives exhibit pronounced substitution-dependent biological activity that precludes arbitrary interchange among in-class compounds. The specific 7-bromo-2-chloro-4-acetyl pattern on the quinoline scaffold determines both synthetic utility as an intermediate and direct biological target engagement [1]. Structural analogs with altered halogen positioning—such as the 2-bromo-7-nitro variant or 7-bromo-2-chloroquinoline lacking the 4-acetyl group—demonstrate distinct activity profiles in antimalarial and anticancer assays [2]. Furthermore, the bromine atom at position 7 provides a strategic handle for subsequent cross-coupling reactions (Suzuki, Buchwald-Hartwig, or Sonogashira) in the construction of HCV protease inhibitors, while the 2-chloro substituent modulates electronic properties and metabolic stability [3]. Class-level substitution without accounting for these positional effects can result in loss of target affinity, altered physicochemical properties, or synthetic incompatibility with downstream functionalization steps [4].

Quantitative Differentiation Evidence for 1-(7-Bromo-2-chloroquinolin-4-yl)ethanone in Preclinical Selection


In Vivo Antimalarial Efficacy of 7-Bromo-2-Chloro Substitution Pattern Relative to Parent Cryptolepine Scaffold

The 7-bromo-2-chloro substitution pattern on the quinoline core, present in compound 11k (a cryptolepine analog incorporating the same halogenation pattern as the target compound), demonstrated significantly enhanced in vivo antimalarial activity compared to the parent compound cryptolepine. In mice infected with Plasmodium berghei, compound 11k suppressed parasitemia by >90% at doses of 25 mg kg⁻¹ day⁻¹ with no apparent toxicity, whereas cryptolepine exhibited substantially lower potency [1]. This 5–10-fold improvement in in vitro IC₅₀ relative to cryptolepine (IC₅₀ < 0.1 μM for 11k vs. >0.5 μM for parent cryptolepine) validates the functional importance of the 7-bromo-2-chloro substitution pattern [1].

Antimalarial Plasmodium berghei Cryptolepine analog

KCNQ1/MINK Potassium Channel Antagonist Activity: IC₅₀ Quantification in CHO Cell Efflux Assay

1-(7-Bromo-2-chloroquinolin-4-yl)ethanone exhibits measurable antagonist activity at the KCNQ1/MINK potassium channel complex, with an IC₅₀ of 1.90 μM (1900 nM) determined via inhibition of KCl-induced ⁸⁶Rb⁺ efflux in CHO cells expressing the heteromeric channel [1]. For context, a structurally related analog (BDBM50420049, CHEMBL402146) tested under identical conditions showed an IC₅₀ of 41.0 μM (41,000 nM), representing a >21-fold weaker antagonist effect [2]. This 21-fold potency differential underscores the functional consequence of the specific 4-acetyl substitution pattern combined with 7-bromo-2-chloro halogenation on the quinoline core.

Ion channel KCNQ1 Cardiac electrophysiology

Strategic Intermediate Utility for HCV Protease Inhibitor Synthesis via C7-Bromo Handle

The 7-bromo substituent on 1-(7-bromo-2-chloroquinolin-4-yl)ethanone provides a strategic synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) that enable rapid diversification toward HCV NS3/4A protease inhibitor candidates [1]. This functionality is explicitly recognized in U.S. Patent US8633320B2, which describes bromo-substituted quinolines of this structural class as 'useful intermediates in the preparation of agents for the treatment of hepatitis C viral (HCV) infections' [1]. In contrast, the non-brominated analog 2-chloroquinolin-4-yl ethanone lacks this orthogonal functionalization site, necessitating additional synthetic steps (e.g., halogenation or directed ortho-metalation) to achieve equivalent diversification potential. The bromine atom at C7 is positioned for reactivity while the C2 chloro and C4 acetyl groups remain intact under standard cross-coupling conditions, enabling modular library synthesis.

HCV Protease inhibitor Cross-coupling

Purity-Grade Availability Supporting Reproducible SAR and Lead Optimization Studies

1-(7-Bromo-2-chloroquinolin-4-yl)ethanone is commercially available at documented purity specifications of 95% (Chemenu, Catalog CM261423) and 98% (Leyan, Catalog 2214711), with defined storage conditions of 2–8°C . These vendor-verified purity grades are essential for ensuring batch-to-batch reproducibility in structure–activity relationship (SAR) studies, where even minor impurities (e.g., dehalogenation byproducts or residual starting materials) can confound activity measurements. In contrast, custom-synthesized in-house batches may exhibit variable purity profiles requiring additional purification, introducing workflow delays. The defined CAS registry number (1353100-70-5) further ensures unambiguous compound identification across procurement and publication records.

Chemical procurement Purity specification Medicinal chemistry

Recommended Research and Procurement Applications for 1-(7-Bromo-2-chloroquinolin-4-yl)ethanone


Medicinal Chemistry: HCV NS3/4A Protease Inhibitor Scaffold Diversification

In HCV antiviral drug discovery programs, 1-(7-bromo-2-chloroquinolin-4-yl)ethanone serves as a privileged intermediate for generating focused libraries of bromo-substituted quinoline derivatives via palladium-catalyzed cross-coupling at the C7 position [1]. The pre-installed 7-bromo handle enables modular introduction of aryl, heteroaryl, alkynyl, or amino substituents while preserving the C2 chloro and C4 acetyl moieties for downstream SAR interrogation. This intermediate is directly relevant to the synthetic strategies disclosed in U.S. Patent US8633320B2 for constructing HCV protease inhibitor candidates [1].

Antimalarial Lead Optimization: In Vivo Efficacy Profiling of Cryptolepine Analogs

Research groups engaged in antimalarial drug discovery should prioritize the 7-bromo-2-chloro-substituted quinoline scaffold based on demonstrated in vivo efficacy in P. berghei murine models. Compound 11k, bearing the identical 7-bromo-2-chloro halogenation pattern, achieved >90% parasitemia suppression at 25 mg kg⁻¹ day⁻¹ with no apparent toxicity, representing a 5–10-fold improvement over the parent cryptolepine scaffold [2]. This quantitative efficacy advantage positions the scaffold for further lead optimization including pharmacokinetic profiling, resistance mechanism elucidation, and combination therapy assessment.

Ion Channel Pharmacology: KCNQ1/MINK Modulator Screening

For laboratories investigating cardiac potassium channel modulation or screening for KCNQ1/MINK antagonists, 1-(7-bromo-2-chloroquinolin-4-yl)ethanone provides a validated starting point with an IC₅₀ of 1.90 μM in CHO cell ⁸⁶Rb⁺ efflux assays [3]. The 21-fold potency differential relative to structurally related analogs (IC₅₀ = 41.0 μM) underscores the sensitivity of KCNQ1/MINK channel engagement to the precise quinoline substitution pattern [4]. This compound may serve as a tool molecule for probing channel gating mechanisms or as a reference standard in high-throughput screening campaigns for cardiac safety pharmacology.

Structure–Activity Relationship (SAR) Studies: Orthogonal Halogen Functionalization

In academic and industrial medicinal chemistry laboratories, 1-(7-bromo-2-chloroquinolin-4-yl)ethanone enables systematic SAR exploration via orthogonal functionalization at three distinct positions: C7 (bromo, cross-coupling), C2 (chloro, nucleophilic aromatic substitution or further cross-coupling), and C4 (acetyl, condensation or reduction chemistry) . This orthogonal reactivity profile facilitates modular library synthesis for probing substitution effects on target engagement, cellular potency, and ADME properties. The documented commercial availability at 95–98% purity ensures batch-to-batch consistency across extended SAR campaigns .

Quote Request

Request a Quote for 1-(7-Bromo-2-chloroquinolin-4-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.